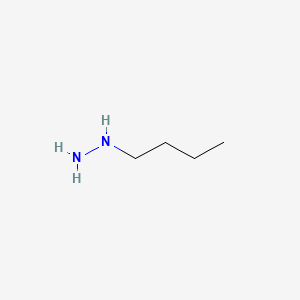

丁基肼

描述

Butylhydrazine is a chemical compound that is part of the hydrazine family, which are characterized by the presence of an -NH-NH2 group. While the provided papers do not directly discuss butylhydrazine, they do provide insights into various derivatives and related compounds that can help infer some aspects of butylhydrazine's chemistry and applications.

Synthesis Analysis

The synthesis of butylhydrazine derivatives is a topic of interest due to their potential applications. For instance, N-tert-butyl-N,N'-diacylhydrazines have been synthesized and shown to possess insecticidal activities . These compounds were designed to include 1,2,3-thiadiazole structures, which were found to improve or maintain the activity of the diacylhydrazines . Another synthesis approach involves palladium-catalyzed cross-coupling between alkenyl halides and tert-butyl carbazate, leading to the formation of N-Boc-N-alkenylhydrazines . Additionally, novel N-sulfenyl-N'-tert-butyl-N,N'-diacylhydrazines have been synthesized, displaying improved solubility and hydrophobicities compared to their parent compounds .

Molecular Structure Analysis

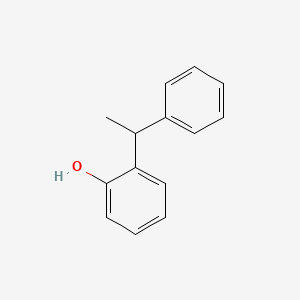

The molecular structure of butylhydrazine derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of a synthesized t-butyl-2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate was determined to be monoclinic with trans-geometry at the C=N bond . Similarly, the structure of a new hydrazone of gossypol with 3-oxa-n-butylhydrazine was confirmed to exist in a N-imine-N-imine tautomeric form .

Chemical Reactions Analysis

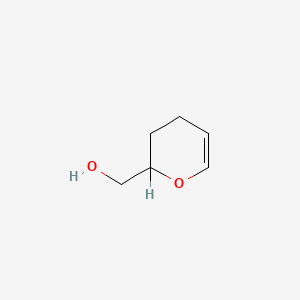

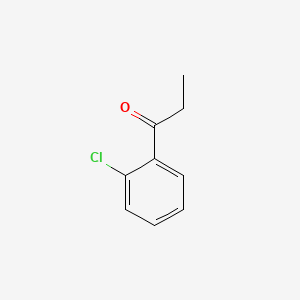

The reactivity of butylhydrazine derivatives can be inferred from the chemical reactions they undergo. For instance, the synthesis of N'-tert-butyl-N-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines involves the reaction of benzyl chloroformate with benzyl alcohol and triphosgene . The resulting compounds exhibit larvicidal activities and potential anticancer activities . Another example is the reaction of 1-tert-butylhydrazine with various reagents to form compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which was characterized by its orthorhombic crystal structure .

Physical and Chemical Properties Analysis

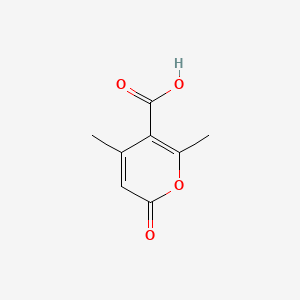

The physical and chemical properties of butylhydrazine derivatives are crucial for their potential applications. The insecticidal activities of N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines suggest that the introduction of a sulfenyl substituent can significantly enhance larvicidal activity . The crystal structure analysis of N-tert-butyl-N'-thio[O-(1-methylthioethylimino)-N'-methylcarbamic acid]-N,N'-dibenzoylhydrazine revealed a gauche conformation of the N-N bond, which is different from its parent compound . Additionally, the biological activity of N'-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formylhydrazine) against Sclerotinia sclerotiorum and Plutella xylostella L. indicates that these compounds can be effective fungicides and insecticides .

科学研究应用

1. Synthesis and Structure of Zinc Dichloride Bis(t-butylhydrazine) Monohydrate

- Methods of Application or Experimental Procedures : The compound has been synthesized from the combination of ZnCl2 and H2NN(H)But in toluene. Slow crystallization from Tetrahydrofuran (THF) under aerobic conditions resulted in crystals of the monohydrate, suitable for structural analysis .

- Results or Outcomes : The structure of the compound contains a tetrahedral metal center similar to that of ZnCl2·2H2NNMe2. It differs from both this and the structure of Zn(OAc)2·2H2NNH2 in two important respects .

2. Quantitative Structure–Activity Relationships Between Hydrazine Derivatives and β Irradiation

- Summary of the Application : This study focuses on the relationship between the structures of hydrazine derivatives and the rate of radiolysis. The research aims to explain the relationship between hydrazine derivatives and β radiolysis stability .

- Methods of Application or Experimental Procedures : Solutions of hydrazine and its derivatives were irradiated using a pulsed electron beam to determine the half-reaction time of radiolysis. The 3D structures of the hydrazine derivatives were optimized, and their energies were calculated using density functional theory .

- Results or Outcomes : The results show that the total energy of the molecule and orbital transition energy are the main factors that influence the β radiolysis stability of these hydrazine derivatives .

3. tert-Butyl Carbazate (N-Boc-Hydrazine)

- Summary of the Application : This research focuses on the synthesis and structure of tert-Butyl Carbazate (N-Boc-Hydrazine). The compound has found a number of applications, including diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group, and also by reaction between tert-butyl azidoformate and N-Boc-Hydrazine followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .

- Methods of Application or Experimental Procedures : The compound has been synthesized from MeS–C(=O)–Cl via MeS–C(=O)–Ot-Bu or from PhO–C(=O)–Cl via PhO–C(=O)–Ot-Bu .

- Results or Outcomes : The structure of the compound was determined for the first time. There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .

4. Synthesis of Pyrazoles

- Summary of the Application : This research focuses on the synthesis of 3-substituted pyrazoles by one pot condensation reaction of substituted cinnamaldehydes and tosylhydrazine in ionic liquid, 1-Butyl-3methylimidazolium tetrafluoroborate .

- Methods of Application or Experimental Procedures : The synthetic protocol involves the reaction between β-enamino ketone derived from 1,4-diacetylbenzene and hydroxylamine, hydrazines or amidines, furnishing bis-isoxazoles, bis-pyrazoles and bis-pyrimidines in good yields and short reaction times .

- Results or Outcomes : The reaction system exhibited tolerance with various functional groups and gives good to excellent yields .

5. tert-Butyl Carbazate or N-tert-butoxycarbonylhydrazine

- Summary of the Application : This research focuses on the synthesis and structure of tert-Butyl Carbazate or N-tert-butoxycarbonylhydrazine. The compound has found a number of applications, including diazotisation to form tert-butyl azidoformate, which is useful to introduce the “Boc” protecting group, and also by reaction between tert-butyl azidoformate and N-Boc-Hydrazine followed by oxidation, to form di-tert-butyl azodiformate or di-tert-butyl azodicarboxylate .

- Methods of Application or Experimental Procedures : The compound has been synthesized either from MeS–C(=O)–Cl via MeS–C(=O)–Ot-Bu or from PhO–C(=O)–Cl via PhO–C(=O)–Ot-Bu .

- Results or Outcomes : The structure of the compound was determined for the first time. There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .

6. Synthesis of Pyrazoles

- Summary of the Application : This research focuses on the synthesis of 3-substituted pyrazoles by one pot condensation reaction of substituted cinnamaldehydes and tosylhydrazine in ionic liquid, 1-Butyl-3methylimidazolium tetrafluoroborate .

- Methods of Application or Experimental Procedures : The synthetic protocol involves the reaction between β-enamino ketone derived from 1,4-diacetylbenzene and hydroxylamine, hydrazines or amidines, furnishing bis-isoxazoles, bis-pyrazoles and bis-pyrimidines in good yields and short reaction times .

- Results or Outcomes : The reaction system exhibited tolerance with various functional groups and gives good to excellent yields .

安全和危害

Butylhydrazine is highly toxic and a strong reducing agent . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

butylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLVLDXNZDIDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2043822 | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butylhydrazine | |

CAS RN |

3530-11-8 | |

| Record name | Butylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

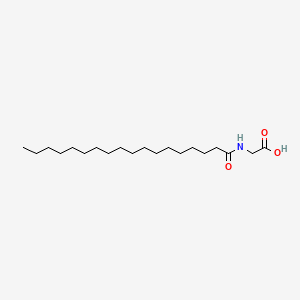

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)